N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-(methylsulfonyl)piperidine-2-carboxamide
CAS No.: 1214674-20-0
Cat. No.: VC7468585
Molecular Formula: C20H21N3O4S2
Molecular Weight: 431.53
* For research use only. Not for human or veterinary use.
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-1-(methylsulfonyl)piperidine-2-carboxamide - 1214674-20-0](/images/structure/VC7468585.png)
Specification
CAS No. | 1214674-20-0 |
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Molecular Formula | C20H21N3O4S2 |
Molecular Weight | 431.53 |
IUPAC Name | N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-methylsulfonylpiperidine-2-carboxamide |
Standard InChI | InChI=1S/C20H21N3O4S2/c1-29(26,27)23-11-5-4-7-16(23)19(25)21-13-9-10-14(17(24)12-13)20-22-15-6-2-3-8-18(15)28-20/h2-3,6,8-10,12,16,24H,4-5,7,11H2,1H3,(H,21,25) |
Standard InChI Key | HCHUAKPIXJEJOC-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)N1CCCCC1C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-methylsulfonylpiperidine-2-carboxamide, reflects its three primary components:
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Benzo[d]thiazole: A bicyclic aromatic system comprising a benzene ring fused to a thiazole ring, known for its electron-deficient properties and role in intercalation with biomolecules.
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3-Hydroxyphenyl: A phenolic group positioned para to the benzothiazole attachment, offering hydrogen-bonding capability and potential antioxidant activity .
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1-(Methylsulfonyl)piperidine-2-carboxamide: A piperidine ring substituted with a sulfonamide group at position 1 and a carboxamide at position 2, introducing conformational rigidity and hydrogen-bond acceptor/donor sites .
The SMILES notation (CS(=O)(=O)N1CCCCC1C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O) and InChIKey (HCHUAKPIXJEJOC-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .
Physicochemical Properties
Key computed properties include:
Property | Value | Relevance |
---|---|---|
XLogP3 | 3.1 | Indicates moderate lipophilicity |
Hydrogen Bond Donors | 2 | Suggests solubility in polar solvents |
Hydrogen Bond Acceptors | 7 | Enhances protein-binding potential |
Rotatable Bond Count | 4 | Predicts conformational flexibility |
Topological Polar Surface Area | 121 Ų | Influences membrane permeability |
These properties, derived from PubChem’s computational algorithms , suggest the compound may exhibit moderate oral bioavailability but could face challenges in crossing the blood-brain barrier due to its polar surface area.
Synthesis and Analytical Characterization
Analytical Validation
Identity and purity are confirmed using:
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High-Performance Liquid Chromatography (HPLC): To assess purity >95%.
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Nuclear Magnetic Resonance (NMR): 1H and 13C spectra verify structural assignments (e.g., aromatic protons at δ 7.2–8.1 ppm, piperidine methylenes at δ 1.5–3.0 ppm) .
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Mass Spectrometry (MS): ESI-MS shows the [M+H]+ ion at m/z 432.53, consistent with the molecular formula .
Hypothesized Biological Activities
Kinase Inhibition
Structurally related piperidine-sulfonamides, such as CCT129524, inhibit protein kinase B (PKB/Akt) with IC50 values <10 nM . The methylsulfonyl group in the subject compound may mimic ATP’s phosphate-binding interactions, as observed in PKB inhibitors where sulfonamides occupy the hydrophobic back pocket of the kinase domain .
Anticancer Mechanisms
Piperidine-carboxamides demonstrate pro-apoptotic effects in cancer cells. In U87MG glioblastoma xenografts, analogues reduced tumor growth by 32% at 200 mg/kg oral doses . While this compound’s efficacy remains untested, its logP (3.1) and TPSA (121 Ų) align with Lipinski’s criteria for drug-likeness, suggesting potential in vivo stability.
Future Research Directions
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In Vitro Screening: Prioritize assays against PKB/Akt, EGFR, and microbial targets.
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SAR Optimization: Explore substituents on the benzothiazole and piperidine rings to enhance potency and selectivity.
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ADME Studies: Investigate oral bioavailability and metabolic pathways using hepatocyte models.
This compound represents a promising scaffold for multifunctional therapeutic agents, warranting systematic investigation to unlock its full biomedical potential.
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